

# An In-depth Technical Guide to FGFR1 Inhibitor-8 (PRN1371)

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## Compound of Interest

Compound Name: *FGFR1 inhibitor-8*

Cat. No.: *B12373872*

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## Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, migration, and survival.<sup>[1]</sup> Dysregulation of the FGF/FGFR signaling pathway is implicated in the pathogenesis of various cancers, making it a key target for therapeutic intervention. This technical guide focuses on a potent and selective irreversible covalent inhibitor of the FGFR family, specifically compound 34 (PRN1371), which has been developed for the treatment of solid tumors.<sup>[2][3]</sup> PRN1371 is a highly selective inhibitor of FGFR1-4.<sup>[3]</sup> This document provides a comprehensive overview of its chemical structure, properties, mechanism of action, and the experimental methodologies used in its characterization.

## Chemical Structure and Properties

PRN1371, chemically named 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one, is a novel irreversible covalent inhibitor of FGFR1-4.<sup>[2][3]</sup>

Chemical Structure:

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#### Physicochemical and Pharmacological Properties:

The following tables summarize the key physicochemical and pharmacological properties of PRN1371.

Property	Value	Reference
Molecular Formula	C <sub>26</sub> H <sub>30</sub> Cl <sub>2</sub> N <sub>6</sub> O <sub>4</sub>	[4]
Molecular Weight	561.5 g/mol	[4]
Appearance	Solid	
Solubility	DMSO: 56 mg/mL (99.73 mM)	[5]
Storage	Powder: -20°C for 3 years	[6]
In solvent: -80°C for 1 year	[6]	

In Vitro Activity	IC <sub>50</sub> (nM)	Reference
FGFR1	0.6	<a href="#">[3]</a> <a href="#">[5]</a>
FGFR2	1.3	<a href="#">[3]</a> <a href="#">[5]</a>
FGFR3	4.1	<a href="#">[3]</a> <a href="#">[5]</a>
FGFR4	19.3	<a href="#">[3]</a> <a href="#">[5]</a>
CSF1R	8.1	<a href="#">[3]</a> <a href="#">[5]</a>
VEGFR2	>10,000	<a href="#">[7]</a>
SNU-16 Cell Proliferation	2.6	<a href="#">[3]</a> <a href="#">[5]</a>
HUVEC (pERK)	2.4	<a href="#">[2]</a>

ADME & Pharmacokinetics (Rat)	Value	Reference
Clearance (iv)	160 mL/min/kg	<a href="#">[2]</a>
Oral Bioavailability (20 mg/kg po)	High exposure (AUC = 4348 h·ng/mL)	<a href="#">[2]</a>
Half-life (t <sub>1/2</sub> )	3.8 h	<a href="#">[2]</a>

## Mechanism of Action

PRN1371 is an irreversible covalent inhibitor that targets a conserved cysteine residue (Cys488 in FGFR1) within the ATP-binding pocket of FGFRs 1-4.[\[8\]](#) The acrylamide "warhead" of PRN1371 forms a covalent bond with this cysteine, leading to sustained, irreversible inhibition of the receptor's kinase activity.[\[7\]](#)[\[8\]](#) This prolonged target engagement occurs even after the drug has been cleared from systemic circulation.[\[2\]](#) By inhibiting FGFR autophosphorylation, PRN1371 effectively blocks downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are critical for tumor cell proliferation and survival.[\[8\]](#)[\[9\]](#)[\[10\]](#)

## Signaling Pathway

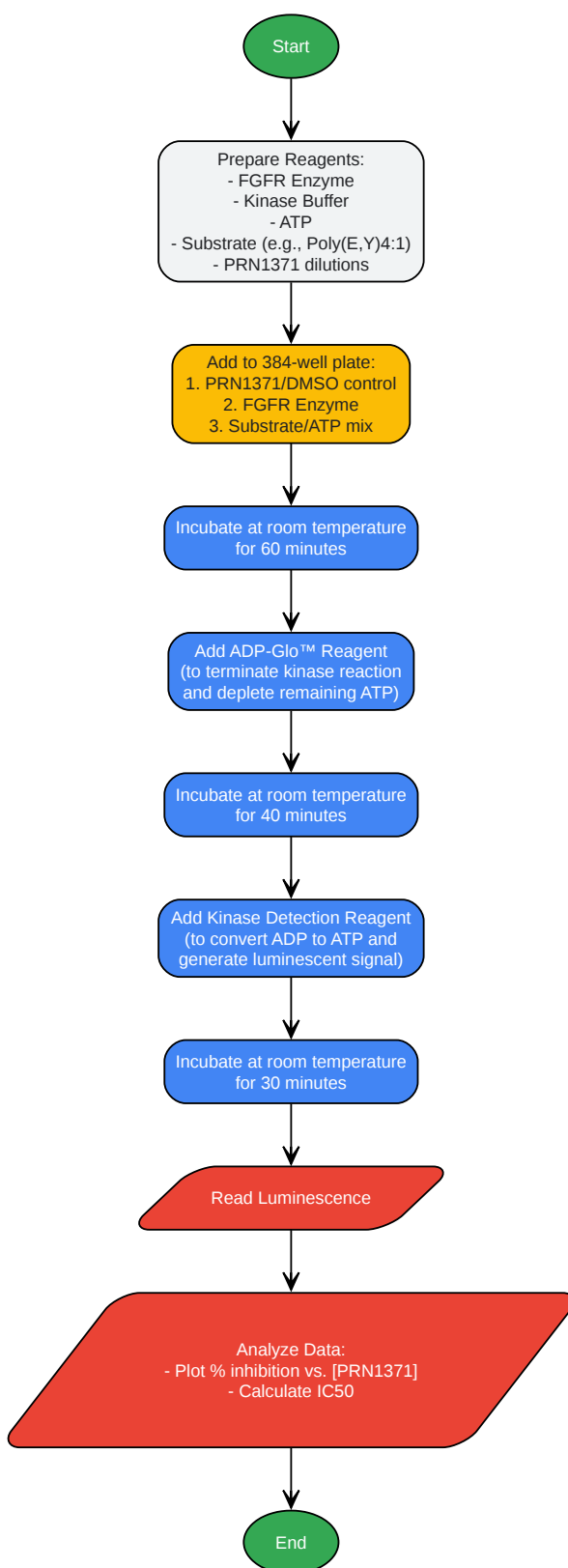
The diagram illustrates the signaling pathway for the formation of the actin cortex, organized into three main compartments: Extracellular Space, Cell Membrane, and Intracellular Space.

- Extracellular Space:** Contains "ECM Ligands" and "Chemical Signals".
- Cell Membrane:** Features "Integrins" and "Receptors". A "Protein Complex" is shown, including "FAK", "Src", and "Rho".
- Intracellular Space:** Contains "Actin Monomers", "Actin Filaments", "Capping Proteins", "Rho GTPase", "Transcription Factors", and "Cellular Responses (Proliferation, Survival, etc.)".

**Key Interactions and Processes:**

- ECM Ligands** bind to **Integrins** in the Cell Membrane.
- Chemical Signals** bind to **Receptors** in the Cell Membrane.
- Integrins** are linked to the **Protein Complex** (FAK, Src, Rho).
- FAK** and **Src** are phosphorylated (indicated by "P" in a circle).
- Rho GTPase** is activated (indicated by "GTP" in a circle).
- Rho GTPase** promotes the formation of **Actin Filaments** from **Actin Monomers**.
- Actin Filaments** are cross-linked by **Capping Proteins** to form the **Actin Cortex**.
- The **Actin Cortex** is linked to **Transcription Factors**, which regulate **Cellular Responses (Proliferation, Survival, etc.)**.
- FAK** and **Src** also regulate **Cellular Responses**.
- Actin Cortex** provides feedback to **Integrins** and **Receptors**.

## Tech Support



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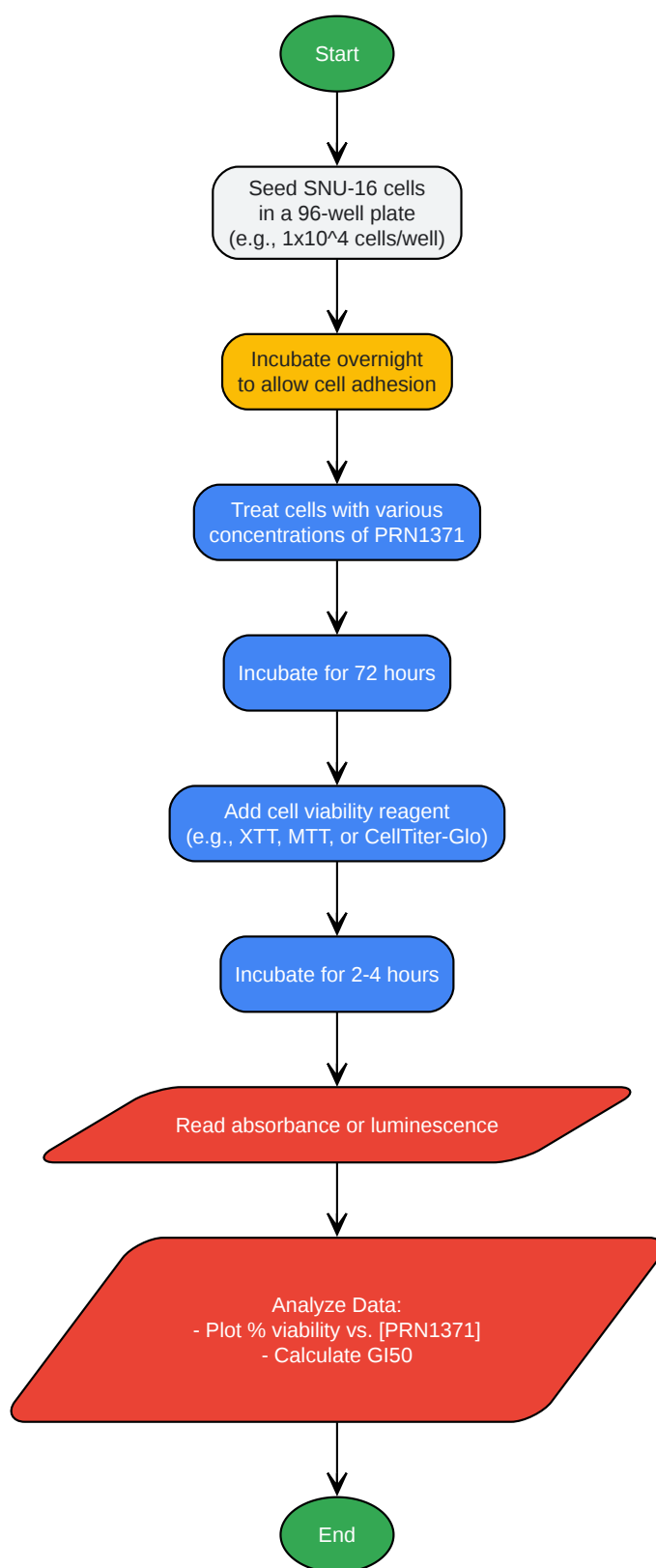
Caption: Workflow for a typical FGFR biochemical assay.

#### Detailed Steps:

- **Reagent Preparation:** Dilute FGFR enzyme, substrate, ATP, and test compounds (PRN1371) to their final concentrations in kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl<sub>2</sub>, 0.1mg/ml BSA, 2.5mM MnCl<sub>2</sub>, 50μM DTT).[\[11\]](#)[\[12\]](#)
- **Plate Setup:** In a 384-well plate, add the inhibitor or DMSO vehicle control, followed by the diluted enzyme. Initiate the reaction by adding the substrate/ATP mixture.[\[11\]](#)[\[12\]](#)
- **Kinase Reaction:** Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
- **Signal Generation:** Terminate the kinase reaction and measure the amount of ADP produced using a detection system like ADP-Glo™. This involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.[\[11\]](#)[\[12\]](#)
- **Data Analysis:** Measure luminescence using a plate reader. The signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC<sub>50</sub> value by fitting the data to a dose-response curve.

## Cellular Proliferation Assay (SNU-16)

This protocol describes a method to assess the anti-proliferative effect of PRN1371 on the FGFR2-amplified SNU-16 gastric cancer cell line.



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Caption: Experimental workflow for a cell proliferation assay.

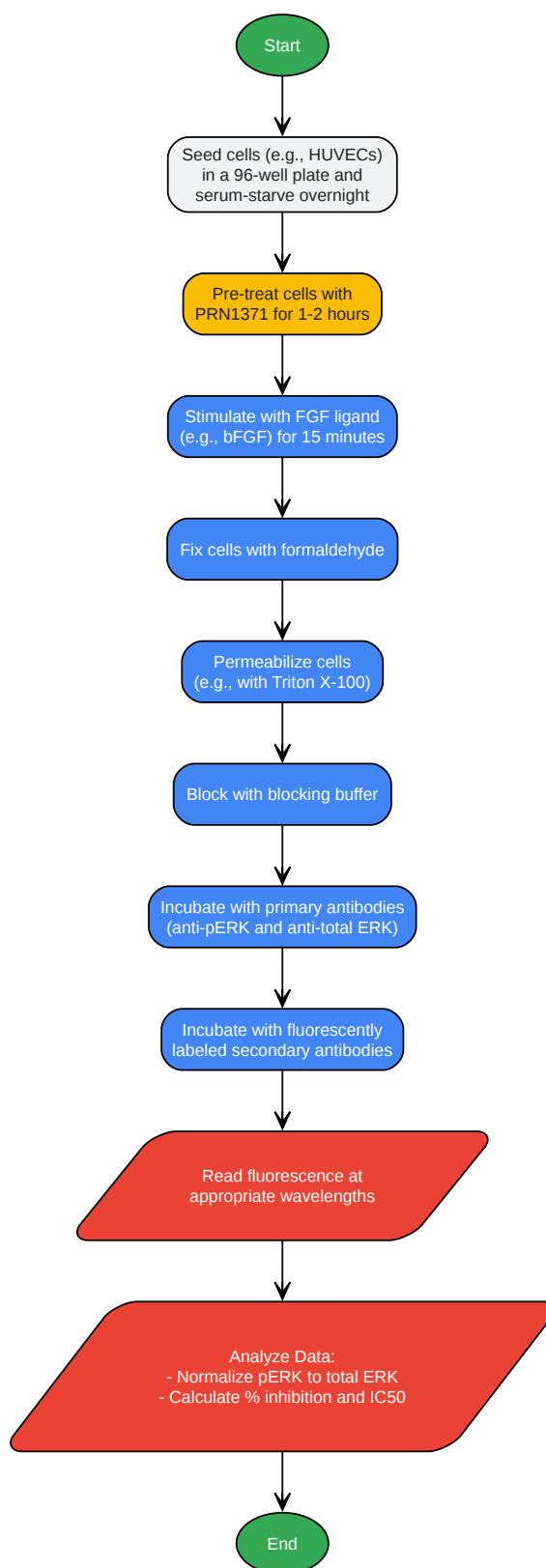
#### Detailed Steps:

- **Cell Seeding:** Plate SNU-16 cells in a 96-well plate at a predetermined density and allow them to attach overnight.[\[13\]](#)
- **Compound Treatment:** Treat the cells with a serial dilution of PRN1371 and a vehicle control (DMSO).
- **Incubation:** Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
- **Viability Assessment:** Add a cell viability reagent such as XTT, which is converted to a colored formazan product by metabolically active cells.[\[13\]](#)
- **Data Acquisition and Analysis:** Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell growth inhibition for each concentration and determine the  $GI_{50}$  (concentration for 50% of maximal inhibition of cell proliferation).[\[13\]](#)

## ERK Phosphorylation Assay

This protocol outlines a cell-based assay to measure the inhibition of FGF-stimulated ERK phosphorylation by PRN1371.





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Caption: General workflow for an in-cell ERK phosphorylation assay.

### Detailed Steps:

- **Cell Culture and Starvation:** Plate cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) in 96-well plates. Prior to the assay, serum-starve the cells to reduce basal ERK phosphorylation.
- **Inhibitor Pre-treatment:** Pre-incubate the cells with various concentrations of PRN1371.[14]
- **Ligand Stimulation:** Stimulate the cells with an FGF ligand (e.g., bFGF) at its EC<sub>80</sub> concentration for a short period (e.g., 15 minutes) to induce ERK phosphorylation.[14]
- **Cell Fixing and Permeabilization:** Fix the cells with formaldehyde, followed by permeabilization to allow antibody entry.[15]
- **Immunostaining:** Block non-specific antibody binding. Incubate with a primary antibody specific for phosphorylated ERK (pERK) and a primary antibody for total ERK. Subsequently, incubate with appropriately labeled secondary antibodies.[15]
- **Data Acquisition and Analysis:** Measure the fluorescence intensity for both pERK and total ERK using a plate reader. Normalize the pERK signal to the total ERK signal to account for variations in cell number. Calculate the percent inhibition of ERK phosphorylation and determine the IC<sub>50</sub> value.[15]

## Conclusion

PRN1371 is a potent, selective, and irreversible covalent inhibitor of FGFR1-4 with promising preclinical data for the treatment of solid tumors harboring FGFR aberrations. Its unique mechanism of action leads to sustained target inhibition, which may translate to an improved therapeutic window. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on FGFR-targeted therapies.

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